

Application Notes & Protocols: Ultrasound-Assisted Extraction of Neoxanthin from Microalgae

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Compound of Interest

Compound Name: Neoxanthin

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Introduction

Neoxanthin is a major xanthophyll carotenoid found in green leafy vegetables and microalgae, such as *Scenedesmus obliquus* and *Chlorella vulgaris*.^[1] It is a key intermediate in the biosynthesis of the plant hormone abscisic acid and plays a vital role in protecting against photooxidative stress.^[2] **Neoxanthin** has garnered significant interest from the pharmaceutical and nutraceutical industries due to its potent bioactivities, including anti-cancer, antioxidant, and anti-obesity properties.^{[1][3][4]}

Conventional solvent extraction methods for intracellular pigments like **neoxanthin** are often time-consuming and require large volumes of organic solvents. Ultrasound-Assisted Extraction (UAE) offers a green and efficient alternative. This technology utilizes high-frequency sound waves (20 kHz to 10 MHz) to induce acoustic cavitation in the solvent.^[5] The formation and collapse of microscopic bubbles generate intense localized pressures and temperatures, creating microjets and shockwaves that disrupt the rigid microalgal cell walls.^[6] This process enhances solvent penetration and accelerates the mass transfer of the target compound from the biomass into the solvent, leading to higher yields in shorter extraction times with reduced solvent consumption.^{[6][7]}

This document provides detailed protocols for the extraction of **neoxanthin** from microalgae using UAE, along with methods for its quantification and a summary of relevant process parameters.

Principle of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction enhances the recovery of bioactive compounds through a combination of physical and chemical effects, primarily driven by acoustic cavitation.

- **Cell Wall Disruption:** Microalgae possess robust cell walls that act as a barrier to solvent penetration. The mechanical shear forces, micro-streaming, and shock waves generated by the collapse of cavitation bubbles effectively disrupt these cell walls.[\[6\]](#)
- **Enhanced Mass Transfer:** Sonication increases the surface area of the solid matrix by breaking down particles. It also promotes the diffusion of the solvent into the cellular matrix and the target analyte out of the cell through effects like sonoporation (the formation of pores in the cell membrane).
- **Reduced Extraction Time and Temperature:** The efficiency of UAE allows for significantly shorter extraction times compared to conventional methods like maceration or Soxhlet. This rapidity, combined with the ability to operate at lower temperatures, is crucial for preserving thermally sensitive compounds like **neoxanthin**.[\[1\]](#)

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Neoxanthin

This protocol details the steps for extracting **neoxanthin** from dried microalgal biomass. The parameters are based on optimized conditions for carotenoid extraction from microalgae.[\[8\]](#)[\[9\]](#)[\[10\]](#)

3.1.1 Materials and Equipment

- Lyophilized (freeze-dried) microalgae biomass (e.g., *Chlorella vulgaris*)
- Ethanol (ACS grade or higher)

- Ultrasonic bath or probe sonicator (20-40 kHz frequency)
- Centrifuge and centrifuge tubes (50 mL)
- Rotary evaporator
- Vortex mixer
- Analytical balance
- Filtration apparatus with 0.45 μm PTFE syringe filters
- Amber glass vials for storage

3.1.2 Procedure

- **Sample Preparation:** Weigh approximately 1 gram of lyophilized microalgal biomass into a 50 mL centrifuge tube.
- **Solvent Addition:** Add ethanol to the tube to achieve a solid-to-solvent ratio of 1:100 (w/v). For 1 gram of biomass, add 100 mL of ethanol. A higher solvent ratio can improve extraction efficiency.^{[9][11]}
- **Sonication:** Place the centrifuge tube in the ultrasonic bath. If using a probe, insert it into the slurry, ensuring it does not touch the sides or bottom of the tube. Sonicate the sample. Optimal conditions often range from:
 - Temperature: 40-60°C
 - Time: 20-40 minutes
 - Power/Frequency: 200 W / 28-42 kHz^{[7][10]} (Note: Parameters should be optimized for the specific microalgal species and equipment. Over-exposure to high temperatures or power can degrade **neoxanthin**.)
- **Solid-Liquid Separation:** After sonication, centrifuge the mixture at 5000 x g for 10 minutes to pellet the solid biomass.

- **Supernatant Collection:** Carefully decant the supernatant, which contains the **neoxanthin** extract, into a clean round-bottom flask.
- **Re-extraction (Optional but Recommended):** To maximize yield, add fresh solvent to the biomass pellet, vortex thoroughly, and repeat the sonication and centrifugation steps (Steps 3-5). Combine the supernatants.
- **Solvent Evaporation:** Concentrate the pooled supernatant to dryness using a rotary evaporator at a temperature not exceeding 40°C to prevent carotenoid degradation.
- **Reconstitution and Filtration:** Re-dissolve the dried extract in a known, small volume (e.g., 1-5 mL) of the initial mobile phase for HPLC analysis (e.g., methanol:acetone, 8:2 v/v).[\[12\]](#) Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
- **Storage:** Store the final extract at -20°C or lower, protected from light, until analysis.

Protocol 2: Quantification of Neoxanthin by HPLC-DAD

This protocol is adapted from the NREL Laboratory Analytical Procedure for pigment analysis.
[\[12\]](#)

3.2.1 Materials and Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- **Neoxanthin** analytical standard (Sigma-Aldrich or equivalent).
- HPLC-grade solvents: Methanol, Acetone, Water.
- Micro-syringes and amber HPLC vials.

3.2.2 Procedure

- Standard Preparation: Prepare a stock solution of **neoxanthin** standard in 100% acetone. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase. Store standards at -80°C when not in use.[12]
- Chromatographic Conditions:
 - Mobile Phase: A gradient elution is typically used. For example:
 - Solvent A: Methanol/Water (e.g., 87.5:12.5 v/v)
 - Solvent B: 100% Acetone
 - Gradient Program: Start with a high percentage of Solvent A, gradually increasing Solvent B over 20-30 minutes to elute all carotenoids. A return to initial conditions and a re-equilibration step are required between injections.[13]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25-30°C.
 - Injection Volume: 10-20 µL.
 - Detection Wavelength: Monitor at 430-450 nm for **neoxanthin**. The DAD should be set to scan a range (e.g., 350-750 nm) to confirm the characteristic absorption spectrum of **neoxanthin**. [2]
- Analysis and Quantification:
 - Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).
 - Inject the filtered sample extract (from Protocol 1).
 - Identify the **neoxanthin** peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the analytical standard.
 - Quantify the amount of **neoxanthin** in the sample by interpolating its peak area against the standard curve.

- Calculate the final concentration in the original biomass (e.g., in mg of **neoxanthin** per gram of dry biomass).

Data Presentation: Effect of UAE Parameters on Carotenoid Yield

While specific data for **neoxanthin** yield optimization via UAE is limited, studies on total carotenoid extraction from *Chlorella vulgaris* provide valuable insights into the effects of key parameters.

Table 1: Effect of Solvent Type on Total Carotenoid Yield from *Chlorella vulgaris* using UAE.

Solvent	Polarity Index	Carotenoid Yield (mg/g dry weight)
Ethanol	5.2	1.146 ± 0.082
Acetone	5.1	0.610 ± 0.077
Diethyl Ether	2.8	0.221 ± 0.031

Data adapted from studies on *C. vulgaris*, where lutein is a major carotenoid. Ethanol, a more polar solvent, demonstrated significantly higher extraction efficiency.[\[9\]](#)
[\[14\]](#)[\[15\]](#)

Table 2: Effect of Solid-to-Solvent Ratio on Total Carotenoid Yield from *Chlorella vulgaris* using UAE with Ethanol.

Solid-to-Solvent Ratio (g/mL)	Carotenoid Yield (mg/g dry weight)
1:30	0.851 ± 0.045
1:50	1.023 ± 0.061
1:100	1.146 ± 0.082

Data shows that increasing the solvent volume relative to the biomass improves the extraction yield, likely by enhancing the concentration gradient and improving the efficacy of ultrasonic waves.[9][11]

Visualizations: Workflows and Biological Pathways

Experimental Workflow

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